molecular formula C13H7BrClNO4 B3525475 4-bromo-2-chlorophenyl 4-nitrobenzoate

4-bromo-2-chlorophenyl 4-nitrobenzoate

Cat. No.: B3525475
M. Wt: 356.55 g/mol
InChI Key: LKLUTFIVLYHSDD-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl 4-nitrobenzoate (CAS 587841-27-8) is a synthetic nitroaromatic ester with the molecular formula C13H7BrClNO4 and a molecular weight of 356.56 g/mol. This compound is part of a class of nitroaromatic chemicals, which are characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. Nitroaromatic compounds are widely recognized as important industrial chemicals and fundamental building blocks in organic synthesis . This benzoate ester serves as a versatile biochemical and pharmaceutical building block, particularly useful in the synthesis of more complex organic molecules . Nitroaromatic compounds like this one are frequently employed as key intermediates in the development of various products, including pharmaceuticals, pesticides, dyes, and polymers . Its structural features, including the bromo and chloro substituents, make it a valuable intermediate for further chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which are essential methodologies in modern organic chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory and industrial settings by qualified professionals. It must not be used for personal, medicinal, or veterinary purposes.

Properties

IUPAC Name

(4-bromo-2-chlorophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO4/c14-9-3-6-12(11(15)7-9)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLUTFIVLYHSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chlorophenyl 4-nitrobenzoate typically involves the esterification of 4-bromo-2-chlorophenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the esterification takes place under controlled conditions. The product is then purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chlorophenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 4-bromo-2-chlorophenyl 4-aminobenzoate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

4-bromo-2-chlorophenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-chlorophenyl 4-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can form halogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) (4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3)
  • Structure : Differs by replacing the bromo substituent with a chloro group at the phenyl ring’s para position.
  • Properties : The absence of bromine reduces molecular weight (MW: ~262.6 vs. ~346.5 for the bromo analogue). The chloro group’s lower polarizability may decrease melting point compared to the brominated compound .
  • Reactivity : The nitro group enhances electrophilic substitution susceptibility, while the chloro substituent may slightly reduce steric hindrance compared to bromo, influencing reaction kinetics .
(b) 4-Formyl-2-Nitrophenyl 4-Bromo-Benzoate
  • Structure : Features a formyl group at the 4-position and nitro at the 2-position on the phenyl ring.
  • Properties : The formyl group introduces additional polarity, likely increasing solubility in polar solvents (e.g., DMF or acetone) compared to the target compound. Crystallographic studies reveal intermolecular hydrogen bonding involving the formyl group, which stabilizes the crystal lattice .
  • Applications : Nitroaromatic derivatives like this are explored for medicinal properties, including antimicrobial activity .
(c) 4-Bromo-2-((E)-[(4-Bromobenzoyl)hydrazono]methyl)phenyl 4-Chlorobenzoate
  • Structure : Incorporates a hydrazone-linked 4-bromobenzoyl group, adding conjugation and planar rigidity.
  • Properties : The hydrazone moiety facilitates chelation with metal ions, making it relevant in coordination chemistry. The extended conjugation may shift UV-Vis absorption maxima compared to simpler esters .

Physical and Chemical Properties

Compound Molecular Weight Key Substituents Notable Properties Applications/Notes
4-Bromo-2-chlorophenyl 4-nitrobenzoate ~346.5 Br, Cl, NO₂ High density due to halogens; low solubility in water, soluble in DCM/THF Intermediate in pesticide synthesis
(4-Chlorophenyl) 4-nitrobenzoate ~262.6 Cl, NO₂ Lower melting point than bromo analogue; similar reactivity profile Model compound for ester hydrolysis studies
4-Formyl-2-nitrophenyl 4-bromo-benzoate ~354.1 Br, NO₂, CHO Enhanced polarity; crystalline structure stabilized by C=O⋯H–C hydrogen bonds Antimicrobial research

Stability and Degradation

  • Hydrolysis: The ester bond in this compound is susceptible to alkaline hydrolysis, yielding 4-nitrobenzoic acid and 4-bromo-2-chlorophenol (BCP). BCP is a known metabolite in profenofos degradation .
  • Comparison : (4-Chlorophenyl) 4-nitrobenzoate hydrolyzes faster under basic conditions due to the chloro group’s weaker electron-withdrawing effect compared to bromo, reducing resonance stabilization of the ester .

Q & A

Q. What advanced techniques characterize halogen bonding interactions in co-crystals of this compound?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) quantifies Br···N/O interactions (binding energy shifts ~0.5 eV). Raman spectroscopy detects low-frequency modes (<200 cm⁻¹) for Br···π contacts. Hirshfeld surface analysis (CrystalExplorer) visualizes interaction contributions to crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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